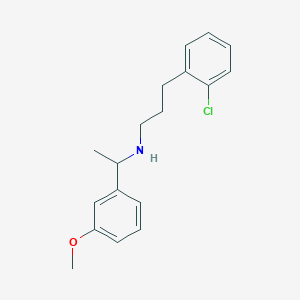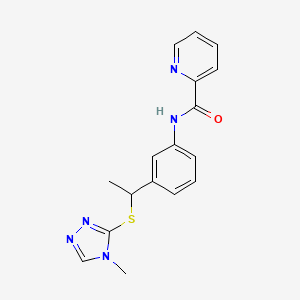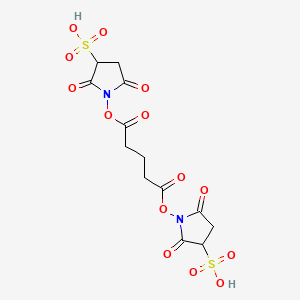
Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside. It is derived from luteolin, a flavonoid known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is found in various plants and contributes to their medicinal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside typically involves glycosylation reactions. One effective approach is the biotransformation of luteolin glycosides in hydrophilic organic solvents. For instance, Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides . The addition of DMSO greatly promotes the solubility of luteolin and regulates the formation of the main products.
Industrial Production Methods
Industrial production methods for luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside often involve the use of glycosyltransferases. These enzymes facilitate the regioselective glycosylation of luteolin, enhancing the solubility and bioactivity of the resulting glycosides .
Analyse Chemischer Reaktionen
Types of Reactions
Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycoside moiety.
Major Products Formed
The major products formed from these reactions include various luteolin glycosides with enhanced solubility and bioactivity. These products are valuable for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound is investigated for its role in plant defense mechanisms and its potential as a natural antioxidant.
Wirkmechanismus
The mechanism of action of luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Luteolin-7-O-alpha-L-rhamnoside: A glycosyloxyflavone that is luteolin substituted by an alpha-L-rhamnosyl residue at position 7 via a glycosidic linkage.
Luteolin-7-O-glucoside: Known for its cytotoxic activity against certain cancer cell lines.
Uniqueness
Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to other luteolin glycosides. This unique structure allows for more efficient interaction with biological targets, making it a valuable compound for therapeutic applications .
Eigenschaften
Molekularformel |
C26H28O15 |
|---|---|
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-11-2-1-9(3-12(11)28)16-6-14(30)19-13(29)4-10(5-17(19)40-16)39-26-24(36)22(34)21(33)18(41-26)8-38-25-23(35)20(32)15(31)7-37-25/h1-6,15,18,20-29,31-36H,7-8H2/t15-,18+,20-,21+,22-,23+,24+,25-,26+/m0/s1 |
InChI-Schlüssel |
QOYOSTICCWYNER-DTDZTTCYSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[(3S)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B11932210.png)
![1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B11932218.png)
![methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate](/img/structure/B11932228.png)


![methyl 2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11932245.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)

![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)




